4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
InChI Key |
FSVKVDAMILDKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions involving 1,2-amino alcohols. These methods are designed to optimize yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine-2,5-dione Derivatives
Substituent Effects on Molecular Geometry
The dihedral angle between the oxazolidine-2,5-dione ring and the aromatic substituent is a critical structural parameter influencing molecular packing and reactivity. A Cambridge Structural Database (CSD) survey () highlights the following comparisons:
Key Observations :
- The trifluoromethylphenyl substituent induces a dihedral angle (58.42°) comparable to benzyl-substituted derivatives (e.g., KIXSUF, 59.34°), suggesting similar steric demands between -CF₃ and benzyl groups.
- Smaller substituents, such as unmodified benzyl groups (RESSUD), result in slightly reduced angles (~55°), indicating less steric hindrance .
Electronic and Reactivity Comparisons
The electron-withdrawing -CF₃ group significantly alters electronic properties compared to other substituents:
Key Insights :
- The -CF₃ group enhances metabolic stability and resistance to oxidation compared to -Cl or -CH₃ substituents, making it advantageous in pharmaceutical applications .
- Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) exhibit higher reactivity in polymerization reactions, whereas -CF₃ analogs may require harsher conditions for ring-opening .
Crystallographic and Packing Behavior
Crystallographic tools like SHELX and Mercury () are critical for analyzing intermolecular interactions. The title compound’s -CF₃ group likely participates in weak C-F···H or C-F···π interactions, distinct from the C-Cl···H or π-π stacking observed in chloro- or benzyl-substituted analogs. For example:
- Benzyl-substituted analogs (KIXSUF, RESSUD): Dominant π-π stacking between aromatic rings .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl group, contribute to its biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione can be represented as follows:
This compound features a dione functional group within the oxazolidine ring, which is known to enhance its reactivity and interaction with biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, molecular docking studies have shown that derivatives containing trifluoromethyl groups can interact favorably with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) . These interactions often involve hydrogen bonding and pi-stacking interactions that enhance binding affinity.
2. Antioxidant Properties
The presence of the trifluoromethyl group is associated with increased antioxidant activity. Studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
3. Cytotoxicity Against Cancer Cells
Preliminary studies have indicated that 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism behind this cytotoxicity may involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Inhibition of Cholinesterases
A study evaluating the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) found that compounds similar to 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione showed moderate inhibition with IC50 values indicating significant potential as therapeutic agents for neurodegenerative diseases .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Trifluoromethyl derivative | 10.4 | 7.7 |
| Control | 19.2 | 13.2 |
Case Study 2: Analgesic Activity
In another investigation focusing on analgesic properties, oxazolidinone derivatives were synthesized and tested for their ability to alleviate pain through the writhing test and hot plate test in animal models. The results indicated that certain derivatives exhibited significant analgesic effects without notable toxicity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
